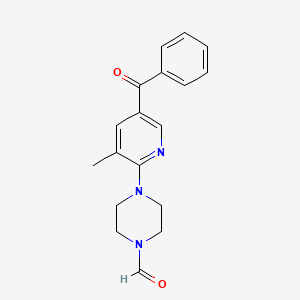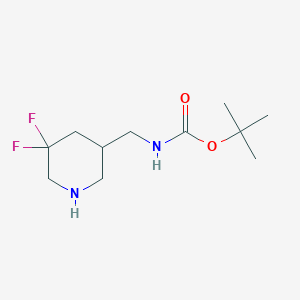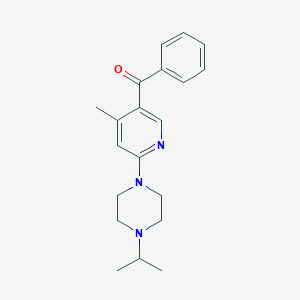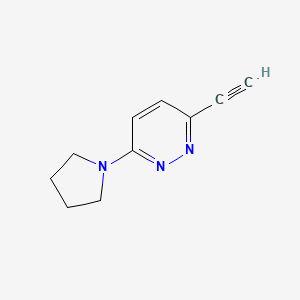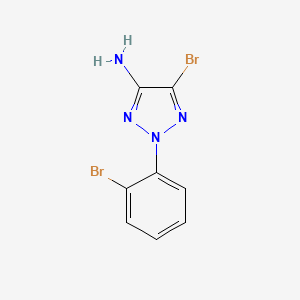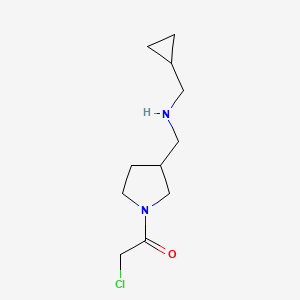
2-Chloro-1-(3-(((cyclopropylmethyl)amino)methyl)pyrrolidin-1-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-1-(3-(((cyclopropylmethyl)amino)methyl)pyrrolidin-1-yl)ethanone is a synthetic organic compound with a complex structure It is characterized by the presence of a chloro group, a pyrrolidine ring, and a cyclopropylmethylamino moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(3-(((cyclopropylmethyl)amino)methyl)pyrrolidin-1-yl)ethanone typically involves multiple steps. One common method includes the reaction of 3-(((cyclopropylmethyl)amino)methyl)pyrrolidine with chloroacetyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen, to prevent unwanted side reactions. The temperature is maintained at a moderate level to ensure the reaction proceeds smoothly.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized conditions to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can be employed to achieve large-scale production.
化学反応の分析
Types of Reactions
2-Chloro-1-(3-(((cyclopropylmethyl)amino)methyl)pyrrolidin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible due to the presence of the chloro group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-Chloro-1-(3-(((cyclopropylmethyl)amino)methyl)pyrrolidin-1-yl)ethanone has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-Chloro-1-(3-(((cyclopropylmethyl)amino)methyl)pyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 2-Chloro-1-[(S)-3-(cyclopropyl-methyl-amino)-pyrrolidin-1-yl]-ethanone
- 2-Chloro-1-(3-((cyclopropylmethyl)amino)pyrrolidin-1-yl)ethanone
Uniqueness
2-Chloro-1-(3-(((cyclopropylmethyl)amino)methyl)pyrrolidin-1-yl)ethanone stands out due to its specific structural features, such as the cyclopropylmethylamino moiety, which may confer unique reactivity and biological activity compared to similar compounds.
特性
分子式 |
C11H19ClN2O |
|---|---|
分子量 |
230.73 g/mol |
IUPAC名 |
2-chloro-1-[3-[(cyclopropylmethylamino)methyl]pyrrolidin-1-yl]ethanone |
InChI |
InChI=1S/C11H19ClN2O/c12-5-11(15)14-4-3-10(8-14)7-13-6-9-1-2-9/h9-10,13H,1-8H2 |
InChIキー |
DOKNYKYQTTYUGO-UHFFFAOYSA-N |
正規SMILES |
C1CC1CNCC2CCN(C2)C(=O)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)piperidine-3-carboxylic acid](/img/structure/B11798163.png)




![1-(2-Methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperidine-4-carboxylic acid](/img/structure/B11798187.png)

